4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine
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Overview
Description
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyrazole ring, which is fused with a quinoline moiety. The phenyl group attached to the pyrazole ring further enhances its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester or β-diketone.
Quinoline Formation: The pyrazole ring is then fused with a quinoline moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azido group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
Scientific Research Applications
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe in biological studies to investigate the role of azido groups in biological systems.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Material Science: It is explored for its potential in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Signal Transduction: The compound affects signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the azido group but shares the core structure.
4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-B]quinoline: Contains different substituents on the pyrazole ring.
Uniqueness
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
684214-15-1 |
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Molecular Formula |
C16H11N7 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
4-azido-1-phenylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C16H11N7/c17-15-13-14(20-22-18)11-8-4-5-9-12(11)19-16(13)23(21-15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChI Key |
ZYXFQIOIDISIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C(=C3C(=N2)N)N=[N+]=[N-] |
Origin of Product |
United States |
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